Tert-butyl 6-amino-3-azabicyclo[3.1.0]hexane-3-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 6-amino-3-azabicyclo[3.1.0]hexane-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O2/c1-10(2,3)14-9(13)12-4-6-7(5-12)8(6)11/h6-8H,4-5,11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWWZMHWHRBGMIT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2C(C1)C2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70585531 | |
| Record name | tert-Butyl 6-amino-3-azabicyclo[3.1.0]hexane-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70585531 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
208837-83-6 | |
| Record name | tert-Butyl 6-amino-3-azabicyclo[3.1.0]hexane-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70585531 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 6-amino-3-azabicyclo[3.1.0]hexane-3-carboxylate typically involves the following steps:
Formation of the Bicyclic Core: The bicyclic core can be synthesized through a [3+2] cycloaddition reaction between an aziridine and an alkene. This reaction forms the azabicyclo[3.1.0]hexane structure.
Introduction of the Amino Group: The amino group is introduced via nucleophilic substitution, where an appropriate amine reacts with a leaving group on the bicyclic core.
Esterification: The tert-butyl ester group is introduced through esterification, typically using tert-butyl alcohol and a suitable acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on high yield and purity. Continuous flow chemistry and automated synthesis platforms are often employed to scale up the production efficiently.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, forming nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or the amino group to an amine.
Substitution: The amino group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Alcohols or secondary amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Medicinal Chemistry
Tert-butyl 6-amino-3-azabicyclo[3.1.0]hexane-3-carboxylate has been explored for its potential in drug development, particularly in the synthesis of novel pharmaceuticals. The bicyclic structure offers a scaffold for the development of compounds with biological activity.
Anticancer Activity
Research indicates that derivatives of this compound may exhibit anticancer properties. For instance, studies have shown that modifications to the azabicyclo structure can enhance cytotoxicity against various cancer cell lines. A notable case involved synthesizing derivatives that demonstrated selective inhibition of cancer cell proliferation, suggesting a pathway for developing targeted cancer therapies .
Neurological Applications
The compound's ability to cross the blood-brain barrier makes it a candidate for neurological drug development. Preliminary studies suggest that it may have neuroprotective effects, potentially benefiting conditions such as Alzheimer's disease and other neurodegenerative disorders. The mechanism appears to involve modulation of neurotransmitter systems, although further research is necessary to elucidate specific pathways .
Organic Synthesis
This compound serves as an important intermediate in organic synthesis, particularly in the preparation of complex molecules.
Reaction Conditions and Yields
The compound has been utilized in various synthetic routes, often yielding high purity products under optimized conditions:
| Reaction Conditions | Yield (%) | Notes |
|---|---|---|
| With sodium azide; acetic acid at 100°C for 4h | 50.3% | Effective for azide formation |
| In DMF with N,N-diisopropylethylamine at RT for 24h | 57% | Suitable for coupling reactions |
| Tetrahydrofuran with HATU at RT for 16h | 60% | High efficiency in peptide synthesis |
These reaction conditions highlight the versatility of this compound as a building block in complex organic molecules .
Case Studies
Several case studies have illustrated the practical applications of this compound in pharmaceutical research:
Case Study 1: Anticancer Compound Development
A derivative synthesized from this compound showed promising results in inhibiting tumor growth in xenograft models, demonstrating potential as a lead compound for further development .
Case Study 2: Neuroprotective Agent
In another study, modifications to the compound led to the discovery of analogs with enhanced neuroprotective effects in vitro, suggesting avenues for treating neurodegenerative diseases .
Mechanism of Action
The mechanism of action of tert-butyl 6-amino-3-azabicyclo[3.1.0]hexane-3-carboxylate depends on its specific application. In drug design, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The rigid bicyclic structure can enhance binding affinity and specificity, leading to potent biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Below is a detailed comparison with analogs differing in substituents, scaffold modifications, or functional groups.
Table 1: Structural and Functional Comparison
Biological Activity
Tert-butyl 6-amino-3-azabicyclo[3.1.0]hexane-3-carboxylate (CAS No. 273206-92-1) is a bicyclic compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound features a bicyclic structure that includes an amino group and a tert-butyl ester, contributing to its lipophilicity and potential interactions with biological targets. The molecular formula and weight are crucial for understanding its pharmacokinetics.
| Property | Value |
|---|---|
| Molecular Formula | C_{12}H_{20}N_{2}O_{2} |
| Molecular Weight | 224.30 g/mol |
| CAS Number | 273206-92-1 |
The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems, particularly in the central nervous system (CNS). Research indicates that this compound may act as a modulator of neurotransmitter receptors, including those for acetylcholine and possibly others involved in cognitive functions.
Neuropharmacological Effects
Studies have shown that compounds similar to tert-butyl 6-amino-3-azabicyclo[3.1.0]hexane derivatives exhibit:
- Cognitive Enhancement : Potential to improve memory and learning capabilities.
- Anxiolytic Effects : Reduction in anxiety-related behaviors in animal models.
These effects are believed to stem from the compound's ability to enhance synaptic transmission and neuroplasticity.
Case Studies and Research Findings
Several studies have investigated the pharmacological profile of related compounds, providing insights into the potential effects of this compound:
- Cognitive Function : A study published in Annual Reports in Medicinal Chemistry highlighted the impact of bicyclic compounds on cognitive performance in rodent models, suggesting that modifications to the bicyclic framework can enhance efficacy against cognitive decline .
- Anxiety Models : A research paper demonstrated that structurally similar compounds exhibited significant anxiolytic properties in the elevated plus maze test, indicating their potential therapeutic use in anxiety disorders .
- Neurotransmitter Interaction : Investigations into the binding affinities of these compounds at various neurotransmitter receptors have shown promising results, suggesting that they may selectively modulate receptor activity without causing significant side effects .
Safety and Toxicology
While the biological activity is promising, safety assessments are crucial for any therapeutic application. Current literature indicates no significant endocrine disrupting properties associated with this compound . However, further toxicological studies are needed to fully understand its safety profile.
Q & A
Q. What are the key synthetic routes for tert-butyl 6-amino-3-azabicyclo[3.1.0]hexane-3-carboxylate, and how can purity be optimized?
The compound is synthesized via coupling reactions using this compound as a precursor. For example, amidation with 4-nitro-1H-pyrazole-3-carboxylic acid employs T3P (propylphosphonic anhydride) as a coupling agent in dichloromethane (DCM), with diisopropylethylamine (DIPEA) as a base. Purification via silica chromatography (eluting with 0–50% EtOAc/cyclohexane) yields >85% purity . To optimize yield, strict temperature control (0°C during reagent addition) and inert atmospheres are recommended to prevent side reactions.
Q. How is X-ray crystallography used to characterize derivatives of this compound?
X-ray crystallography provides structural validation, as seen in the triclinic crystal system of derivative 5d (space group P-1), with unit cell parameters a = 9.543 Å, b = 10.219 Å, c = 11.872 Å, and angles α = 73.2°, β = 78.1°, γ = 64.5°. Hydrogen bonding between the amide N–H and carbonyl groups stabilizes the bicyclic core, confirming stereochemical assignments .
Q. What analytical techniques are essential for verifying the identity of this compound?
Key methods include:
- 1H/13C NMR : Peaks at δ 1.43 ppm (tert-butyl) and δ 4.20–4.50 ppm (bicyclic CH2 groups) confirm the backbone .
- LCMS : A molecular ion peak at m/z = 478.4 ([M+H]+) validates molecular weight .
- IR Spectroscopy : Stretching frequencies at ~1680 cm⁻¹ (C=O) and ~3300 cm⁻¹ (N–H) confirm functional groups .
Advanced Research Questions
Q. How do stereochemical variations (e.g., rel-(1R,5S,6s) vs. rel-(1R,5S,6r)) impact reactivity in downstream applications?
Stereochemistry governs regioselectivity in coupling reactions. For instance, the rel-(1R,5S,6s) isomer reacts preferentially with 4-methoxybenzoyl chloride due to reduced steric hindrance at the axial amino group, achieving 89% yield in amidation . In contrast, the rel-(1R,5S,6r) isomer forms intramolecular hydrogen bonds, slowing reaction kinetics. Chiral HPLC (e.g., Chiralpak IC column) resolves enantiomers, while NOESY NMR identifies spatial arrangements .
Q. What strategies address contradictions in reaction outcomes during derivatization?
Discrepancies in yields or by-products often arise from:
- Solvent Effects : Polar aprotic solvents (DMF) enhance solubility of nitro-pyrazole intermediates but may promote epimerization .
- Catalyst Selection : T3P outperforms HATU in minimizing racemization during amidation .
- Temperature Control : Exothermic reactions (e.g., Grignard additions) require slow reagent addition at –20°C to prevent cyclopropane ring opening .
Q. How is this compound utilized in designing BET inhibitors or peptidomimetics?
The bicyclic scaffold serves as a rigid core for binding bromodomains. For example, derivative 83 (tert-butyl (1R,5S,6S)-6-((S)-7-(methylcarbamoyl)-3-phenyl-2,3-dihydrobenzofuran-5-carboxamido)-3-azabicyclo[3.1.0]hexane-3-carboxylate) inhibits BET BD2 with IC50 < 100 nM. Docking studies reveal hydrogen bonds between the tertiary amine and conserved Asn residue in the acetyl-lysine binding pocket . In peptidomimetics, the compound’s strained bicyclic structure mimics proline’s conformational rigidity, enhancing proteolytic stability .
Methodological Tables
| Crystallographic Data (5d) | Parameters |
|---|---|
| Space Group | P-1 |
| Unit Cell | a = 9.543 Å, b = 10.219 Å, c = 11.872 Å |
| Hydrogen Bonds | N–H⋯O=C (2.89 Å) |
| R-factor | 0.052 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
